![molecular formula C19H21N3O4 B11084974 2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole](/img/structure/B11084974.png)
2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIETHOXYPHENETHYL)-5-NITRO-2H-INDAZOLE is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the indazole ring and a 3,4-diethoxyphenethyl group attached to the 2-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIETHOXYPHENETHYL)-5-NITRO-2H-INDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and 2-nitrobenzyl bromide.
Formation of Intermediate: The first step involves the condensation of 3,4-diethoxybenzaldehyde with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the indazole ring.
Final Product: The final step involves the reduction of the nitro group to form 2-(3,4-DIETHOXYPHENETHYL)-5-NITRO-2H-INDAZOLE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIETHOXYPHENETHYL)-5-NITRO-2H-INDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of 2-(3,4-DIETHOXYPHENETHYL)-5-AMINO-2H-INDAZOLE.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
2-(3,4-DIETHOXYPHENETHYL)-5-NITRO-2H-INDAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-DIETHOXYPHENETHYL)-5-NITRO-2H-INDAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenethyl)-5-nitro-2H-indazole: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with a similar phenethyl group but lacking the indazole ring and nitro group.
Uniqueness
2-(3,4-DIETHOXYPHENETHYL)-5-NITRO-2H-INDAZOLE is unique due to the presence of both the 3,4-diethoxyphenethyl group and the nitro group on the indazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitroindazole |
InChI |
InChI=1S/C19H21N3O4/c1-3-25-18-8-5-14(11-19(18)26-4-2)9-10-21-13-15-12-16(22(23)24)6-7-17(15)20-21/h5-8,11-13H,3-4,9-10H2,1-2H3 |
InChI Key |
MYYVQPRTGOZCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C=C3C=C(C=CC3=N2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.